molecular formula C14H15Cl2N B12626020 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline CAS No. 948294-59-5

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline

Cat. No.: B12626020
CAS No.: 948294-59-5
M. Wt: 268.2 g/mol
InChI Key: MXMFGPUABFDYIV-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in its anticancer activity, where it induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is unique due to the presence of both chloro and dimethyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a pharmacologically active compound .

Properties

CAS No.

948294-59-5

Molecular Formula

C14H15Cl2N

Molecular Weight

268.2 g/mol

IUPAC Name

2-chloro-3-(3-chloropropyl)-5,8-dimethylquinoline

InChI

InChI=1S/C14H15Cl2N/c1-9-5-6-10(2)13-12(9)8-11(4-3-7-15)14(16)17-13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

MXMFGPUABFDYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CCCCl

Origin of Product

United States

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